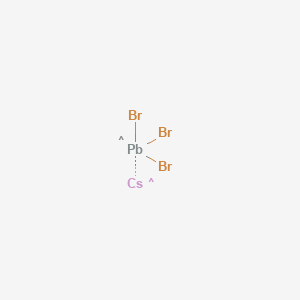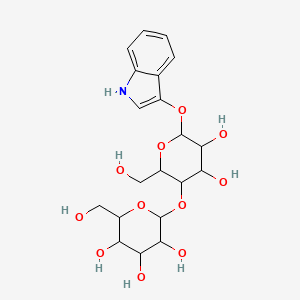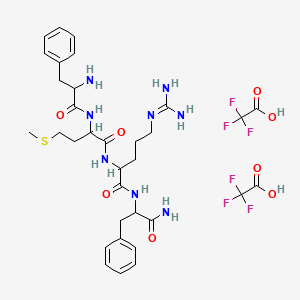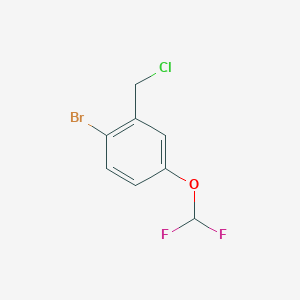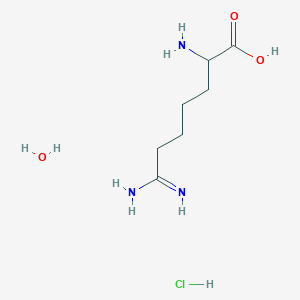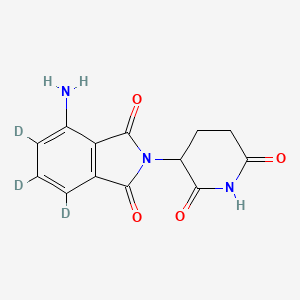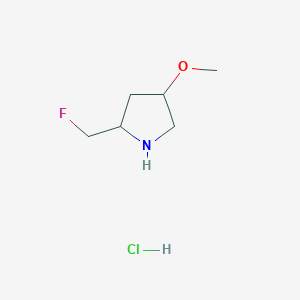
2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a fluoromethyl group and a methoxy group attached to a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to the formation of azides or nitriles.
Applications De Recherche Scientifique
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-2-(Hydroxymethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Chloromethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Bromomethyl)-4-methoxypyrrolidine hydrochloride
Uniqueness
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H |
Clé InChI |
HSGPJXMRKQZAJH-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(NC1)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


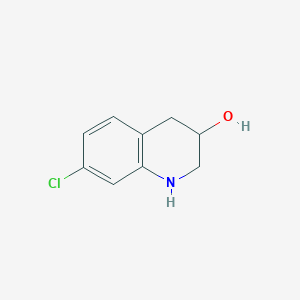


![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
